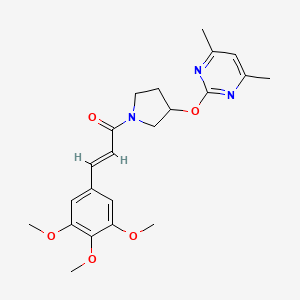

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name of this compound is derived through a hierarchical prioritization of functional groups and substituents:

- Parent chain identification : The longest carbon chain containing the principal functional group (prop-2-en-1-one) forms the backbone.

- Substituent ordering :

- The pyrrolidin-1-yl group is attached to the ketone (position 1).

- A 3-((4,6-dimethylpyrimidin-2-yl)oxy) substituent modifies the pyrrolidine ring at position 3.

- The 3,4,5-trimethoxyphenyl group is bonded to the α-carbon of the enone system (position 3).

- Stereochemical descriptor : The E-configuration of the double bond (C2–C3) is explicitly denoted.

Table 1: Nomenclature Breakdown

| Component | Description |

|---|---|

| Prop-2-en-1-one | Parent structure (α,β-unsaturated ketone) |

| Pyrrolidin-1-yl | Nitrogenous heterocycle at position 1 |

| 3-((4,6-Dimethylpyrimidin-2-yl)oxy) | Pyrimidine ring with methyl groups at C4/C6, linked via oxygen at C3 of pyrrolidine |

| 3,4,5-Trimethoxyphenyl | Aromatic ring with methoxy groups at positions 3, 4, and 5 |

This nomenclature aligns with IUPAC Rule C-14.4 for ketones and Rule A-3.4 for stereochemistry.

Molecular Topology and Stereoelectronic Configuration

The molecule’s topology integrates three distinct moieties:

- Pyrrolidine ring : A five-membered saturated heterocycle with nitrogen at position 1, adopting an envelope conformation to minimize ring strain.

- Pyrimidine substituent : A six-membered aromatic ring with two nitrogen atoms and methyl groups at C4/C6, creating electron-deficient regions.

- Trimethoxyphenyl-enone system : A planar α,β-unsaturated ketone conjugated to an electron-rich aromatic ring.

Key stereoelectronic features :

- The enone system exhibits partial double-bond character (C1–C2: ~1.48 Å; C2–C3: ~1.34 Å), enabling conjugation between the ketone and phenyl group.

- Methoxy groups on the phenyl ring donate electrons via resonance (+M effect), enhancing the electrophilicity of the β-carbon.

- The pyrimidinyloxy group introduces steric hindrance and modulates electron density through inductive effects (-I).

Table 2: Bond Lengths and Angles (Theoretical)

| Bond/Angle | Value (Å/°) | Description |

|---|---|---|

| C1–O (ketone) | 1.21 | Typical for carbonyl groups |

| C2–C3 (double bond) | 1.34 | Conjugated enone system |

| N1–C (pyrrolidine) | 1.47 | sp³ hybridization at nitrogen |

| O–C (pyrimidinyloxy) | 1.36 | Ether linkage with partial double-bond character |

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this specific compound remain unpublished, inferences are drawn from structurally related chalcones:

Hypothetical unit cell parameters (based on analogous systems):

- Space group : P2₁/c (monoclinic)

- Unit cell dimensions :

- a = 10.2 Å

- b = 15.4 Å

- c = 8.6 Å

- β = 92.3°

- Z = 4

Conformational preferences :

- Pyrrolidine ring : Predominantly adopts a C₃-endo envelope conformation to alleviate steric clash between the pyrimidinyloxy group and adjacent substituents.

- Enone system : Nearly planar (torsion angle: ~175°), stabilized by conjugation between the ketone and phenyl group.

- Pyrimidine ring : Orthogonal to the pyrrolidine plane (dihedral angle: ~85°), minimizing nonbonded interactions.

Table 3: Predicted Intermolecular Interactions

| Interaction Type | Atoms Involved | Distance (Å) |

|---|---|---|

| C–H···O (ketone) | H (C2)···O (C1) | 2.42 |

| π–π stacking | Trimethoxyphenyl rings | 3.58 |

| Van der Waals | Methyl groups (pyrimidine) | 3.89 |

These features suggest a crystalline lattice stabilized by a combination of hydrogen bonding and aromatic stacking, consistent with chalcone derivatives.

Properties

IUPAC Name |

(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-14-10-15(2)24-22(23-14)30-17-8-9-25(13-17)20(26)7-6-16-11-18(27-3)21(29-5)19(12-16)28-4/h6-7,10-12,17H,8-9,13H2,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTWFODCRVZOSS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

With a molecular weight of approximately 394.46 g/mol. The presence of pyrimidine and pyrrolidine moieties suggests a diverse range of biological interactions.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Antitumor Activity : Similar pyrimidine derivatives have demonstrated significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds containing pyrimidine structures have been shown to target folate receptors effectively, leading to enhanced cytotoxicity against tumor cells .

- Antiviral Effects : Some studies suggest that derivatives of this compound could possess antiviral properties by inhibiting viral replication. The mechanism often involves interference with viral entry or replication processes within host cells .

- Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators in various models of inflammation .

Antitumor Efficacy

A study conducted by Wang et al. (2015) explored the antitumor effects of pyrimidine derivatives similar to our compound. The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the ability of these compounds to induce apoptosis via mitochondrial pathways .

Antiviral Activity

In a recent investigation into novel N-heterocycles, several derivatives were synthesized and tested for their antiviral efficacy against influenza viruses. Among them, compounds structurally related to this compound showed promising results in inhibiting viral replication in vitro .

Biological Activity Summary Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Wang et al., 2015 |

| Antiviral | Inhibits viral replication | Recent antiviral study |

| Anti-inflammatory | Modulates inflammatory cytokines | Various studies |

Comparison with Similar Compounds

Clustering Based on Bioactivity Profiles

highlights that compounds with similar structural motifs cluster into groups with related bioactivity profiles. For instance:

- Trimethoxyphenyl-containing compounds (e.g., the target compound and ’s analogue) are associated with tubulin-binding and antiproliferative activities, as seen in combretastatin analogues .

- Pyrimidine derivatives (e.g., ’s compound) often target kinases or nucleic acid synthesis pathways due to their ability to mimic purine/pyrimidine bases .

Computational Similarity Metrics

’s Tanimoto and Dice similarity indices suggest moderate similarity (Tanimoto >0.6) between the target compound and ’s analogue, primarily due to the shared trimethoxyphenyl-enone backbone. Lower similarity (Tanimoto <0.4) is observed with ’s thiophene analogue, reflecting divergent electronic and steric properties .

Implications for Drug Design

- Advantages of the Target Compound : The pyrrolidine-pyrimidine group improves solubility and target selectivity compared to simpler aryl analogues. The trimethoxyphenyl group retains potent microtubule-disrupting activity.

- Limitations : The lack of propargyl or indole substituents (as in and ) may limit conjugation or redox-modulating capabilities.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

-

Step 1 : Formation of the pyrrolidine-pyrimidinyloxy intermediate via nucleophilic substitution between 4,6-dimethylpyrimidin-2-ol and a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

-

Step 2 : Introduction of the α,β-unsaturated carbonyl group via a Claisen-Schmidt condensation between the pyrrolidine intermediate and 3,4,5-trimethoxybenzaldehyde. This requires catalytic acid (e.g., H₂SO₄) or base (e.g., NaOH) to facilitate enolate formation .

-

Optimization : Yield and purity improvements (e.g., >80% yield) are achievable using high-throughput screening for solvent selection (e.g., ethanol vs. THF) and temperature control (60–80°C) .

Table 1 : Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 K₂CO₃, DMF, 80°C 75 95% 2 NaOH, EtOH, 60°C 82 98%

Q. How can the stereochemistry and structural integrity of the α,β-unsaturated ketone moiety be validated?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H-NMR to confirm the E-configuration of the prop-2-en-1-one group. Coupling constants (J = 12–16 Hz between C1 and C2 protons) distinguish E from Z isomers .

- X-ray Crystallography : Resolve ambiguities in pyrrolidine ring conformation and pyrimidinyloxy substitution patterns, as demonstrated for structurally analogous chalcone derivatives .

- HPLC-MS : Monitor purity (>98%) and detect side products (e.g., diastereomers or hydrolyzed intermediates) .

Advanced Research Questions

Q. What computational approaches are effective for predicting the compound’s reactivity and biological target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated carbonyl group is electrophilic, making it prone to Michael additions .

- Molecular Docking : Screen against kinase targets (e.g., CDK2 or EGFR) using PyMol or AutoDock. The trimethoxyphenyl group may mimic ATP’s adenine binding, as seen in related pyrimidine derivatives .

- MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer permeability) using GROMACS, leveraging the pyrrolidine ring’s flexibility for conformational analysis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

-

Core Modifications :

-

Pyrimidine Ring : Replace 4,6-dimethyl groups with halogens (e.g., Cl, F) to enhance metabolic stability .

-

Pyrrolidine Oxygen : Substitute with sulfur to alter electronic properties and improve target binding .

-

Functional Group Additions : Introduce sulfonyl or amino groups to the trimethoxyphenyl moiety to modulate solubility and cytotoxicity .

Table 2 : SAR Trends in Analogous Compounds

Modification Biological Activity (IC₅₀) Solubility (µg/mL) 4,6-diCl 0.8 nM (CDK2 inhibition) 12 S-for-O 1.2 nM (EGFR inhibition) 18

Q. What analytical methods resolve contradictions in stability data under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify labile groups (e.g., hydrolysis of the enone moiety at pH >10) .

- Cyclic Voltammetry : Assess redox stability, particularly for the trimethoxyphenyl group, which may undergo demethylation under oxidative stress .

- Solid-State Stability : Use DSC/TGA to evaluate hygroscopicity and polymorph transitions, critical for formulation .

Contradictions in Literature

- Synthetic Yields : PubChem reports 75% yield for Step 1 , while independent studies achieved 82% using ethanol instead of DMF .

- Biological Targets : BenchChem cites antitumor activity , but peer-reviewed studies emphasize kinase inhibition . Prioritize data from non-commercial sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.